(3-Methoxypyridin-2-yl)methanamine hydrochloride physical properties
(3-Methoxypyridin-2-yl)methanamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (3-Methoxypyridin-2-yl)methanamine hydrochloride
This guide provides a comprehensive overview of the core physical properties of (3-Methoxypyridin-2-yl)methanamine hydrochloride (CAS Number: 1588441-00-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies for in-house characterization.
Introduction and Chemical Identity
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of a primary amine, a pyridine ring, and a methoxy group offers multiple points for chemical modification, making it a versatile intermediate. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.
Understanding the fundamental physical properties of this compound is a critical first step in its application, influencing everything from reaction setup and purification to formulation and bioavailability studies. This guide outlines these properties and provides standardized protocols for their determination.
Molecular Structure and Key Features
The structure of (3-Methoxypyridin-2-yl)methanamine hydrochloride is characterized by a pyridine ring substituted at the 2-position with a methanamine group and at the 3-position with a methoxy group. The aminomethyl group is protonated in the hydrochloride salt form.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter, directly impacting its bioavailability and formulation options. As a hydrochloride salt, (3-Methoxypyridin-2-yl)methanamine hydrochloride is expected to have significantly higher aqueous solubility than its free base due to the ionic nature of the salt. [1][2] While specific quantitative solubility data for this compound is not readily available in the literature, it can be determined using the gold-standard "shake-flask" method. [3]
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature. [4]
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Preparation:
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Prepare a series of vials with a fixed volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4).
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Add an excess amount of (3-Methoxypyridin-2-yl)methanamine hydrochloride to each vial. The key is to ensure solid material remains undissolved at equilibrium.
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Seal the vials securely.
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Equilibration:
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Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be determined empirically.
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Sample Separation and Analysis:
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After equilibration, allow the vials to stand so that the excess solid can settle.
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Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.
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Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
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Dilute the filtered solution to a concentration suitable for analysis.
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Quantify the concentration of the compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
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Acidity Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. For (3-Methoxypyridin-2-yl)methanamine hydrochloride, two pKa values are relevant: one for the protonated aminomethyl group (expected to be in the range of 8-10, typical for primary alkylamines) and one for the pyridine nitrogen (expected to be much lower, ~2-3, due to the electron-withdrawing effects of the substituents). The pKa of the aminomethyl group is most critical for pharmaceutical applications as it dictates the charge state of the molecule at physiological pH.
Potentiometric titration is a highly accurate method for determining pKa values. [5][6]
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System Calibration:
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Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [5]
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Sample Preparation:
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Accurately weigh a sample of (3-Methoxypyridin-2-yl)methanamine hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).
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To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added. [5]
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Titration:
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Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stir bar.
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Immerse the calibrated pH electrode into the solution.
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Using a precision burette, add small, known increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration until the pH has passed well beyond the equivalence point (e.g., to pH 11-12).
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Data Analysis:
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Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the curve (ΔpH/ΔV) can be plotted against the average volume to precisely identify the equivalence point. The pKa is the pH at the point where half of the volume to the equivalence point has been added.
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Caption: Logical flow for determining pKa via potentiometric titration.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. [7]Amine hydrochloride salts are often hygroscopic due to the polar nature of the salt and its ability to form hydrogen bonds with water. [8]This property is critical to assess as it can affect the material's flowability, stability, and accurate weighing. While no specific data exists for this compound, its hygroscopic nature should be assumed and can be characterized using Dynamic Vapor Sorption (DVS) analysis.
Spectral Properties
While specific, high-resolution spectra for (3-Methoxypyridin-2-yl)methanamine hydrochloride are not publicly available, this section outlines the expected characteristic signals based on its structure. Chemical suppliers often confirm that the spectra of their products are consistent with the claimed structure. [9][10]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, and a singlet for the aminomethyl (-CH₂NH₃⁺) protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), while the methoxy and aminomethyl protons will be more upfield.
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¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The pyridine ring carbons will appear in the aromatic region (~110-160 ppm), with the carbon attached to the methoxy group being significantly shielded.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption in the 2800-3200 cm⁻¹ region, typical for an ammonium (R-NH₃⁺) salt. Other key peaks would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1050-1250 cm⁻¹).
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Mass Spectrometry: In positive ion mode, the mass spectrum should show a prominent peak for the free base cation [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (138.17), which would be approximately 139.0866. [11]
Conclusion
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a versatile chemical intermediate with physical properties dominated by its nature as an organic salt. Its high melting point and presumed aqueous solubility are direct consequences of its ionic character. While a foundational dataset exists, a comprehensive understanding for development purposes requires empirical determination of properties such as solubility, pKa, and hygroscopicity. The standardized protocols provided in this guide offer a robust framework for researchers to generate this critical data, ensuring both scientific integrity and the successful application of this compound in their work.
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National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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